molecular formula C18H13BrN2O3 B11429238 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one

3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11429238
M. Wt: 385.2 g/mol
InChI Key: LXDNUGQQGANZOC-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthra[1,9-CD]isoxazol-6-one derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position and a morpholino group at the 5th position on the anthra[1,9-CD]isoxazol-6-one scaffold. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein lysine methyltransferase G9a .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the bromine or morpholino positions, leading to changes in biological activity and chemical properties .

Scientific Research Applications

3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one involves inhibition of the enzyme protein lysine methyltransferase G9a. This enzyme is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene repression. By inhibiting G9a, the compound reduces the dimethylation of H3K9, leading to changes in gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of both bromine and morpholino groups, which contribute to its specific biological activities and potential as a G9a inhibitor. The combination of these functional groups enhances its ability to interact with the target enzyme and modulate its activity .

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

12-bromo-10-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C18H13BrN2O3/c19-12-9-13(21-5-7-23-8-6-21)14-15-16(12)20-24-18(15)11-4-2-1-3-10(11)17(14)22/h1-4,9H,5-8H2

InChI Key

LXDNUGQQGANZOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br

Origin of Product

United States

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